
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the propynyl group, followed by a series of selective hydrogenation and dehydrogenation steps to achieve the desired double bond configuration. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Industrial methods often focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and the study of biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
(Z,Z)-N,3,7,11-Tetramethyl-2,6,10-dodecatrien-1-amine: Lacks the propynyl group, resulting in different chemical properties and reactivity.
(E,E)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine: Has a different configuration of double bonds, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the propynyl group and the specific (Z,Z) configuration of the double bonds make (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine unique
Propiedades
Número CAS |
55436-71-0 |
|---|---|
Fórmula molecular |
C19H31N |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
(2Z,6Z)-N,3,7,11-tetramethyl-N-prop-2-ynyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C19H31N/c1-7-15-20(6)16-14-19(5)13-9-12-18(4)11-8-10-17(2)3/h1,10,12,14H,8-9,11,13,15-16H2,2-6H3/b18-12-,19-14- |
Clave InChI |
LGXNHBTVFPAZSF-QANBDDIOSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CN(C)CC#C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCN(C)CC#C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



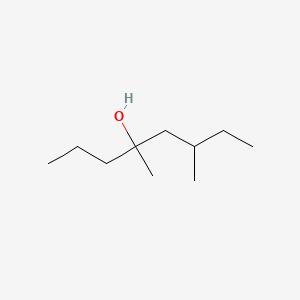
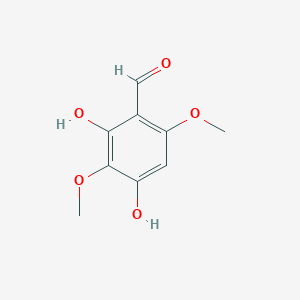
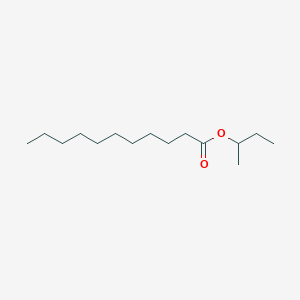
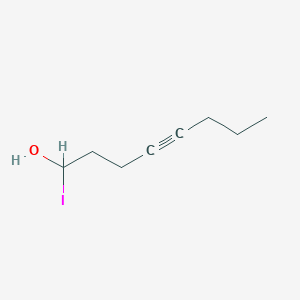
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
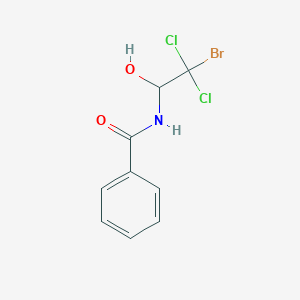
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
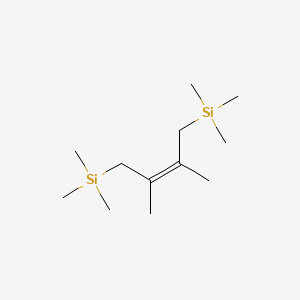
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)

![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
